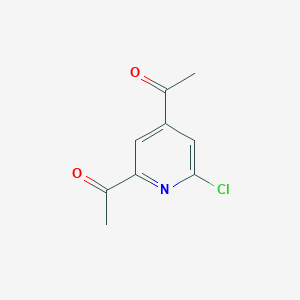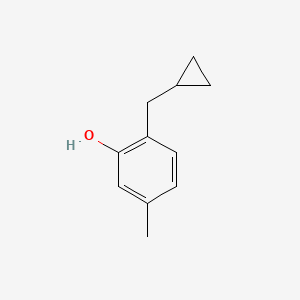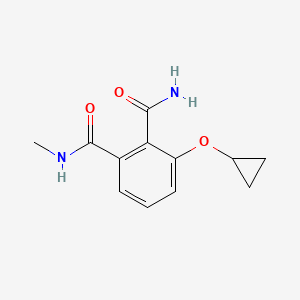
3-Cyclopropoxy-N1-methylphthalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of tetra-butylammonium iodide (TBAI) and tert-butyl hydrogen peroxide (TBHP) as catalysts for the intramolecular cyclization of 2-(hydroxymethyl)benzamides . This method is advantageous due to its metal-free nature, high atom economy, and mild reaction conditions.
Industrial Production Methods
Industrial production of 3-Cyclopropoxy-N1-methylphthalamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The scalability of the TBAI/TBHP-mediated cyclization method makes it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-N1-methylphthalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The cyclopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalic acid derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
3-Cyclopropoxy-N1-methylphthalamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-N1-methylphthalamide involves its interaction with specific molecular targets. The cyclopropoxy group and the N1-methyl substitution play crucial roles in its binding affinity and specificity. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Phthalimide: The parent compound, widely used in organic synthesis and pharmaceuticals.
N-Methylphthalimide: A derivative with similar structural features but lacking the cyclopropoxy group.
Cyclopropoxyphthalimide: Another derivative with the cyclopropoxy group but without the N1-methyl substitution.
Uniqueness
3-Cyclopropoxy-N1-methylphthalamide is unique due to the presence of both the cyclopropoxy group and the N1-methyl substitution. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C12H14N2O3 |
|---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
3-cyclopropyloxy-1-N-methylbenzene-1,2-dicarboxamide |
InChI |
InChI=1S/C12H14N2O3/c1-14-12(16)8-3-2-4-9(10(8)11(13)15)17-7-5-6-7/h2-4,7H,5-6H2,1H3,(H2,13,15)(H,14,16) |
InChI Key |
OZKCVAURYFNOGO-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C(=CC=C1)OC2CC2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


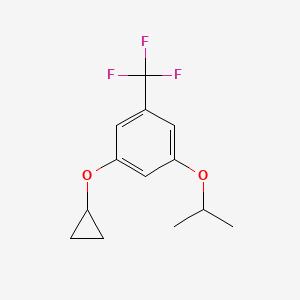
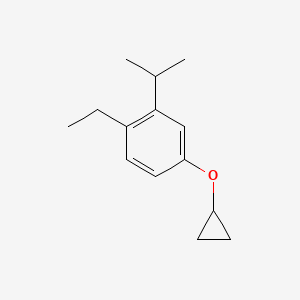

![1-[4-(Chloromethyl)-6-fluoropyridin-2-YL]ethanone](/img/structure/B14841354.png)

![Ethanone, 1-[6-methyl-4-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B14841367.png)



